6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide
CAS No.:
Cat. No.: VC16345423
Molecular Formula: C29H29N3O3
Molecular Weight: 467.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H29N3O3 |
|---|---|
| Molecular Weight | 467.6 g/mol |
| IUPAC Name | 6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-phenylethyl)hexanamide |
| Standard InChI | InChI=1S/C29H29N3O3/c33-26(30-19-18-21-11-3-1-4-12-21)17-5-2-10-20-31-27-22-13-6-7-14-23(22)29(35)32(27)25-16-9-8-15-24(25)28(31)34/h1,3-4,6-9,11-16,27H,2,5,10,17-20H2,(H,30,33) |
| Standard InChI Key | NNFCZIZKPFVXKW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)CCCCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Introduction
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide is a complex organic compound belonging to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry, particularly in drug development. The compound's unique molecular structure, which includes multiple rings and functional groups, contributes to its chemical properties and reactivity.
Chemical Formula and Molecular Weight
-
Molecular Formula: C23H24N2O4
-
Molecular Weight: Approximately 406.45 g/mol
The compound contains 23 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. Its structure can be visualized using molecular modeling software to understand its interactions with biological systems.
Chemical Reactivity
The compound can undergo various chemical reactions typical of amides and heterocycles, including hydrolysis, substitution reactions, and cycloadditions. The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines. Additionally, the quinazoline ring allows for electrophilic aromatic substitution reactions, which can modify the aromatic system.
Synthesis Methods
The synthesis of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide typically involves multi-step organic reactions. One efficient method includes a one-pot synthesis approach that simplifies the process by combining multiple reaction steps into a single reaction vessel. This method enhances yield and reduces the time and resources required for synthesis.
Key Steps in Synthesis
-
Formation of Isoindoloquinazoline Core: This involves cyclization reactions using appropriate precursors.
-
Functionalization Steps: Introduction of the hexanamide moiety and phenylethyl group using various amines, acids, and catalysts.
Potential Applications
The compound holds potential applications in medicinal chemistry as a lead compound for drug development due to its structural uniqueness and biological activity. It may also serve as a research tool in studying specific biochemical pathways or interactions within cells. Isoindoloquinazoline derivatives have been explored for their anticancer, antimicrobial, and anti-inflammatory properties.
Biological Activity and Mechanism of Action
Research suggests that isoindoloquinazoline derivatives may exhibit inhibitory effects on certain enzymes or pathways involved in disease processes. Detailed studies are required to elucidate specific mechanisms at a molecular level. The compound's interaction with biological targets such as enzymes or receptors in living organisms is crucial for understanding its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume